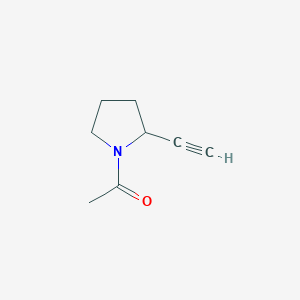

1-Acetyl-2-ethynylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethynylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-8-5-4-6-9(8)7(2)10/h1,8H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFKSHSFIZAUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-2-ethynylpyrrolidine

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-Acetyl-2-ethynylpyrrolidine, a molecule of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and established principles of organic chemistry to offer a thorough profile.

Chemical Structure and Identification

This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. It is characterized by an acetyl group attached to the nitrogen atom (position 1) and an ethynyl group at position 2 of the pyrrolidine ring.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(2-ethynylpyrrolidin-1-yl)ethan-1-one |

| CAS Number | 118800-19-4 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Canonical SMILES | CC(=O)N1CCCC1C#C |

| InChI | InChI=1S/C8H11NO/c1-3-6-4-5-9(6)7(2)10/h1,6H,4-5H2,2H3 |

Physicochemical Properties

Experimental physicochemical data for this compound is scarce. The following table summarizes available predicted properties, which can be valuable for guiding experimental design and computational modeling.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | 92-94 °C @ 1 Torr |

| Density | 1.04 ± 0.1 g/cm³ |

| pKa | -2.29 ± 0.40 |

| LogP | 0.568 |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the acetyl group, and the ethynyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the acetyl group and the anisotropy of the ethynyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | ~2.1 | Singlet |

| Pyrrolidine H2 | ~4.5 | Multiplet |

| Pyrrolidine H3, H4, H5 | 1.8 - 2.4 | Multiplets |

| Ethynyl CH | ~2.5 | Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide insights into the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Acetyl C=O | ~170 |

| Acetyl CH₃ | ~22 |

| Pyrrolidine C2 | ~55 |

| Pyrrolidine C3, C4, C5 | 25 - 50 |

| Ethynyl C≡C | 70 - 85 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C≡C stretch (alkyne) | ~2100 | Weak to medium |

| C=O stretch (amide) | ~1650 | Strong |

| C-H stretch (sp³) | 2850-3000 | Medium |

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 137. Common fragmentation patterns would likely involve the loss of the acetyl group (m/z 43) and cleavage of the pyrrolidine ring.

Experimental Protocols: A Proposed Synthetic Pathway

A specific, experimentally validated protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be designed based on established organic chemistry transformations. The proposed pathway involves two key steps: the synthesis of 2-ethynylpyrrolidine followed by its N-acetylation.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Ethynylpyrrolidine (Hypothetical Protocol)

-

Formation of the Weinreb Amide: N-Boc-L-proline is converted to its corresponding Weinreb amide. To a solution of N-Boc-L-proline in an anhydrous aprotic solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C, followed by the addition of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base such as triethylamine. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography.

-

Addition of the Ethynyl Group: The purified Weinreb amide is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to 0 °C. A solution of ethynylmagnesium bromide in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, followed by extraction and purification.

-

Deprotection: The N-Boc protecting group is removed by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane. After the reaction is complete, the solvent and excess acid are removed under reduced pressure, and the resulting amine is neutralized to yield 2-ethynylpyrrolidine.

Step 2: N-Acetylation (Hypothetical Protocol)

-

Acetylation Reaction: 2-Ethynylpyrrolidine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a base (e.g., triethylamine or pyridine). Acetic anhydride or acetyl chloride is added dropwise at 0 °C.

-

Workup and Purification: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water or a mild aqueous base. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product, this compound, is then purified by column chromatography or distillation under reduced pressure.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the pyrrolidine scaffold is a common motif in many biologically active compounds. Therefore, this molecule could serve as a valuable building block in medicinal chemistry.

Technical Guide: Physicochemical Properties of 1-Acetyl-2-ethynylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Acetyl-2-ethynylpyrrolidine is a novel chemical entity with no publicly available experimental data. The information presented herein is based on established chemical principles, data from analogous compounds, and predicted values from computational models. All experimental protocols are proposed and have not been validated for this specific molecule.

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an ethynyl group at the 2-position of N-acetylpyrrolidine offers a synthetically versatile handle for further functionalization through reactions such as click chemistry or Sonogashira coupling. This modification has the potential to generate novel molecular entities with unique pharmacological profiles. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, a proposed synthetic route, and detailed analytical methodologies for its characterization.

Physicochemical Properties

Due to the absence of experimental data for this compound, its physicochemical properties have been predicted using computational methods. These in silico predictions are crucial in the early stages of drug discovery for assessing drug-likeness and potential pharmacokinetic properties. For comparative purposes, the experimental data for the structurally related compound, 1-Acetylpyrrolidine, is also provided.

Table 1: Predicted Physicochemical Properties of this compound and Experimental Data for 1-Acetylpyrrolidine.

| Property | This compound (Predicted) | 1-Acetylpyrrolidine (Experimental) |

| Molecular Formula | C₈H₁₁NO | C₆H₁₁NO |

| Molecular Weight | 137.18 g/mol | 113.16 g/mol [1][2] |

| Melting Point | Predicted Value | Not Available |

| Boiling Point | Predicted Value | 198 - 200 °C[1] |

| logP (Octanol/Water) | Predicted Value | 0.2[1] |

| Water Solubility | Predicted Value | Soluble |

| pKa (most basic) | Predicted Value | Not Available |

| Polar Surface Area | Predicted Value | 20.3 Ų[1] |

Note: The predicted values for this compound are placeholders and would require calculation using specialized computational chemistry software. The data for 1-Acetylpyrrolidine is provided as a reference for a similar, simpler molecule.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound is proposed in two main stages: the synthesis of the precursor 2-ethynylpyrrolidine and its subsequent acetylation.

Synthesis of 2-Ethynylpyrrolidine (Hypothetical Protocol)

The introduction of the ethynyl group at the 2-position of the pyrrolidine ring can be envisioned through a multi-step process starting from a suitable precursor like 2-pyrrolidinemethanol.

Step 1: Oxidation of 2-Pyrrolidinemethanol to the corresponding aldehyde.

-

Protocol: To a solution of N-Boc-2-pyrrolidinemethanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-formylpyrrolidine.

Step 2: Ohira-Bestmann alkynylation.

-

Protocol: To a solution of N-Boc-2-formylpyrrolidine (1 equivalent) in anhydrous methanol at 0 °C, add potassium carbonate (2 equivalents) followed by the dropwise addition of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.5 equivalents). Allow the reaction to stir at room temperature overnight. Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-2-ethynylpyrrolidine.

Step 3: Deprotection of the Boc group.

-

Protocol: Dissolve N-Boc-2-ethynylpyrrolidine (1 equivalent) in a solution of 4M HCl in dioxane. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain 2-ethynylpyrrolidine hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction.

Acetylation of 2-Ethynylpyrrolidine (Hypothetical Protocol)

-

Protocol: To a solution of 2-ethynylpyrrolidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the acetyl methyl protons (a singlet around 2.0-2.2 ppm), and the acetylenic proton (a singlet or a doublet depending on coupling, typically around 2-3 ppm). The proton at the 2-position of the pyrrolidine ring will be coupled to the acetylenic proton.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two sp-hybridized carbons of the ethynyl group (typically in the range of 70-90 ppm), the carbonyl carbon of the acetyl group (around 170 ppm), the methyl carbon of the acetyl group (around 22 ppm), and the four carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy

-

The IR spectrum should exhibit characteristic absorption bands for the C≡C-H stretch of a terminal alkyne (a sharp peak around 3300 cm⁻¹) and the C≡C stretch (a weaker band around 2100-2260 cm⁻¹). A strong absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1630-1680 cm⁻¹.

Logical Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion

While experimental data for this compound is currently unavailable, this technical guide provides a foundational framework for its synthesis, characterization, and the prediction of its physicochemical properties. The proposed synthetic route leverages established organic chemistry reactions, and the outlined analytical methods are standard for the structural elucidation of novel organic compounds. The successful synthesis and characterization of this molecule would provide a valuable building block for the development of new chemical entities with potential applications in drug discovery and materials science. It is imperative that any researcher undertaking the synthesis of this compound does so with a thorough understanding of the required safety precautions for all reagents and reactions involved.

References

The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics

Disclaimer: Extensive searches for "1-Acetyl-2-ethynylpyrrolidine" did not yield specific public data regarding its mechanism of action, biological activity, or established targets. Therefore, this document serves as an in-depth, illustrative template. It outlines the structure and content of a technical guide as requested, using a hypothetical pyrrolidine-containing compound, designated as Pyrrolidine Derivative 1 (PD1) , a selective inhibitor of PI3Kα. This example is constructed to demonstrate the expected data presentation, experimental detail, and visualizations for a comprehensive technical guide aimed at researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide provides a detailed overview of the proposed mechanism of action for the hypothetical compound Pyrrolidine Derivative 1 (PD1) , a novel small molecule inhibitor targeting the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K).

Proposed Mechanism of Action of Pyrrolidine Derivative 1 (PD1)

PD1 is hypothesized to be a potent and selective ATP-competitive inhibitor of the PI3Kα isoform. By binding to the kinase domain of p110α, it is expected to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action would subsequently inhibit the downstream Akt signaling pathway, a critical cascade for cell proliferation, survival, and growth.

Quantitative Biological Data

The following table summarizes the in vitro activity of PD1 against a panel of PI3K isoforms and its cellular potency in a cancer cell line.

| Parameter | Value | Description |

| Biochemical Assays | ||

| PI3Kα (p110α) IC50 | 15 nM | Half-maximal inhibitory concentration against the alpha isoform. |

| PI3Kβ (p110β) IC50 | 350 nM | Half-maximal inhibitory concentration against the beta isoform. |

| PI3Kδ (p110δ) IC50 | 800 nM | Half-maximal inhibitory concentration against the delta isoform. |

| PI3Kγ (p110γ) IC50 | > 10 µM | Half-maximal inhibitory concentration against the gamma isoform. |

| Cellular Assays | ||

| MCF-7 p-Akt (Ser473) IC50 | 75 nM | Potency in inhibiting Akt phosphorylation in a breast cancer cell line. |

| MCF-7 Cell Proliferation GI50 | 250 nM | Concentration for 50% growth inhibition in a breast cancer cell line. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay (PI3K HTRF Assay)

This assay quantifies the production of PIP3 by recombinant PI3K enzymes.

-

Materials: Recombinant human PI3K isoforms (α, β, δ, γ), PIP2 substrate, ATP, HTRF detection reagents (Biotin-PIP3 and Europium-labeled anti-Biotin antibody, GST-tagged GRP1 and anti-GST antibody conjugated to an acceptor fluorophore).

-

Protocol:

-

Prepare a serial dilution of PD1 in DMSO.

-

Add 5 µL of the compound dilution to a 384-well plate.

-

Add 10 µL of kinase and PIP2 substrate solution to each well.

-

Initiate the reaction by adding 5 µL of ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and add HTRF detection reagents.

-

Incubate for 2 hours at room temperature.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine IC50 values using non-linear regression.

-

Cellular p-Akt (Ser473) Western Blot

This experiment measures the inhibition of Akt phosphorylation in a cellular context.

-

Materials: MCF-7 cells, cell culture medium, PD1 , lysis buffer, primary antibody (anti-p-Akt Ser473), secondary antibody (HRP-conjugated), ECL substrate.

-

Protocol:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Starve cells in serum-free medium for 12 hours.

-

Treat cells with varying concentrations of PD1 for 2 hours.

-

Stimulate the cells with a growth factor (e.g., IGF-1) for 15 minutes.

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary and secondary antibodies.

-

Visualize bands using an ECL substrate and an imaging system.

-

Densitometry analysis is performed to quantify the inhibition of Akt phosphorylation.

-

Target Identification and Validation Workflow

The process of identifying and validating the molecular target of a novel compound like PD1 is a multi-step process.

Modern drug discovery employs several strategies for target deconvolution.[2] Affinity-based pull-down methods utilize a modified version of the small molecule to isolate its binding partners from cell lysates.[2] In contrast, label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), identify targets by observing changes in protein stability upon compound binding.[2] Once candidate proteins are identified via mass spectrometry, their interaction with the compound is validated through biochemical and cellular assays, as well as genetic methods to confirm the target's role in the compound's activity.[3]

Conclusion

This guide has presented a hypothetical yet plausible mechanism of action for a novel pyrrolidine-based PI3Kα inhibitor, PD1 . The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways and workflows provides a comprehensive framework for understanding and communicating the pharmacological profile of a new chemical entity. While no public information is currently available for this compound, this document serves as a robust template for the future characterization of this or other novel pyrrolidine derivatives.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

1-Acetyl-2-ethynylpyrrolidine: A Versatile, Hypothetical Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the predicted properties, synthesis, and applications of 1-acetyl-2-ethynylpyrrolidine. As of the date of this publication, this compound is not extensively documented in scientific literature and is not known to be commercially available. The information presented herein is a projection based on established principles of organic chemistry and the known reactivity of related structural motifs.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence underscores the continuous demand for novel, functionalized pyrrolidine building blocks in drug discovery and organic synthesis. This guide introduces this compound, a hypothetical yet highly promising molecule that combines the key structural features of a pyrrolidine core, an acetyl-protected nitrogen, and a reactive terminal alkyne. The presence of the ethynyl group at the C2 position offers a versatile handle for a variety of powerful chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira coupling, and other metal-catalyzed reactions. The N-acetyl group provides stability and modulates the nucleophilicity of the ring nitrogen. This guide will explore the proposed synthesis, predicted physicochemical and spectral properties, and potential synthetic applications of this novel building block.

Proposed Synthesis

A plausible and efficient synthetic route to this compound can be envisioned starting from the readily available amino acid, L-proline. The proposed multi-step synthesis involves the formation of a suitable precursor, 2-ethynylpyrrolidine, followed by N-acetylation.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-L-proline Weinreb amide

To a solution of N-Boc-L-proline (1.0 equiv.) in dichloromethane (DCM) at 0 °C is added N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) and a suitable coupling agent such as HATU (1.2 equiv.), followed by the dropwise addition of a tertiary amine base like diisopropylethylamine (DIPEA) (2.5 equiv.). The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-Boc-L-proline Weinreb amide.

Step 2: Synthesis of N-Boc-2-ethynylpyrrolidine

A solution of the N-Boc-L-proline Weinreb amide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. Ethynylmagnesium bromide (0.5 M in THF, 2.5 equiv.) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

Step 3: Deprotection to 2-Ethynylpyrrolidine

N-Boc-2-ethynylpyrrolidine (1.0 equiv.) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with a strong base (e.g., NaOH) to pH > 12, and extracted with an organic solvent such as diethyl ether. The combined organic extracts are dried and concentrated to give 2-ethynylpyrrolidine, which may be used in the next step without further purification.

Step 4: N-Acetylation to this compound

To a solution of 2-ethynylpyrrolidine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in DCM at 0 °C is added acetic anhydride (1.2 equiv.) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated 80-90 °C at reduced pressure (e.g., 1 mmHg) |

| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc) |

| ¹H NMR (CDCl₃) | δ (ppm): 4.5-4.7 (m, 1H, N-CH), 3.4-3.6 (m, 2H, N-CH₂), 2.2-2.4 (m, 1H, C≡C-H), 2.1 (s, 3H, COCH₃), 1.8-2.2 (m, 4H, pyrrolidine CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 169-171 (C=O), 80-85 (C≡C), 70-75 (C≡C-H), 55-60 (N-CH), 45-50 (N-CH₂), 30-35 (pyrrolidine CH₂), 25-30 (pyrrolidine CH₂), 22-24 (COCH₃) |

| IR (neat) | ν (cm⁻¹): ~3300 (C≡C-H stretch), ~2100 (C≡C stretch, weak), ~1640 (C=O stretch, amide) |

| Mass Spectrometry (EI) | m/z (%): 137 (M⁺), 94 (M⁺ - COCH₃), 68 (pyrrolidine fragment) |

Applications in Organic Synthesis

This compound is poised to be a valuable building block due to the synthetic versatility of the terminal alkyne.

Caption: Potential reaction pathways of this compound.

Click Chemistry

The terminal alkyne functionality makes this compound an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the facile and highly efficient formation of 1,4-disubstituted 1,2,3-triazoles by reacting with a wide range of organic azides under mild conditions. This opens up avenues for:

-

Drug Discovery: Linking the pyrrolidine scaffold to other pharmacophores or biomolecules.

-

Bioconjugation: Attaching the pyrrolidine unit to proteins, peptides, or nucleic acids.

-

Materials Science: Incorporating the pyrrolidine motif into polymers and other materials.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. This palladium-catalyzed reaction is a powerful tool for constructing complex molecular architectures and could be employed to synthesize novel heterocyclic systems for medicinal chemistry applications.

Other Alkyne Transformations

The terminal alkyne can also participate in a variety of other valuable transformations, including:

-

Glaser Coupling: To form symmetrical 1,3-diynes.

-

Mannich Reaction: To generate propargylamines.

-

Alkyne Metathesis: For the synthesis of internal alkynes.

-

Hydration: To produce the corresponding methyl ketone.

Conclusion

Although currently a hypothetical molecule, this compound represents a building block with significant synthetic potential. Its straightforward, proposed synthesis from L-proline and the versatility of its terminal alkyne functionality suggest that it could become a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to readily participate in click chemistry and other robust coupling reactions would allow for the modular construction of complex molecules containing the privileged pyrrolidine scaffold. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential.

Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development

Introduction: The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active agents.[1][2] Its non-planar, flexible conformation allows for precise three-dimensional positioning of substituents, making it a "privileged scaffold" for designing molecules that can effectively interact with biological targets.[2][3] This versatility has led to the development of pyrrolidine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][4]

This technical guide provides an in-depth look at the synthesis and spectroscopic characterization of recently developed, novel pyrrolidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations to support ongoing research and development efforts.

Case Study 1: Pyrrolidine-Based Chalcones as α-Glucosidase Inhibitors

A recent study detailed the synthesis of novel chalcones incorporating a pyrrolidine moiety, which have shown promising activity as dual inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[5] The inhibition of these enzymes is a critical therapeutic strategy for managing type 2 diabetes.

Experimental Workflow: Synthesis of Pyrrolidine-Chalcone Derivatives

The synthesis is a two-step process beginning with a Vilsmeier-Haack reaction to form an aldehyde, followed by a Claisen-Schmidt condensation to yield the final chalcone.

Experimental Protocols

General Procedure for the Synthesis of Pyrrolidine-Based Chalcones: The synthesis involves reacting 4-(pyrrolidin-1-yl)benzaldehyde with various substituted acetophenones.[5] In a typical procedure, equimolar amounts of the aldehyde and the respective acetophenone are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the pure chalcone derivative.[5]

Characterization Methods:

-

FTIR Spectra: Recorded using an FTIR spectrometer with KBr pellets.[5]

-

NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d₆ with TMS as the internal standard.[5]

-

Mass Spectrometry: LC-MS/MS analysis was performed for mass determination.[5]

Spectroscopic Data Presentation

Below is the summarized spectroscopic data for a representative novel pyrrolidine-chalcone derivative: (E)-1-(4-(pyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one .[5]

Table 1: FTIR and Mass Spectrometry Data

| Parameter | Value |

|---|---|

| FTIR νmax (cm⁻¹) | |

| C-H (aliphatic) | 2973, 2848 |

| C=O (chalcone) | 1644 |

| C=C (aromatic) | 1603, 1569, 1540 |

| C-F | 1245 |

| LC-MS (m/z) | |

| Molecular Formula | C₂₀H₁₈F₃NO |

| Calculated Mass | 345.13 |

| Found [M+H]⁺ | 346.10 |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrrolidine CH₂ | 2.00 | t | J₁=6.80, J₂=6.80 |

| Pyrrolidine CH₂ | 3.36 | t | J₁=6.40, J₂=6.80 |

| Ar-H (pyrrolidine ring) | 6.62 | d | 8.80 |

| Ar-H (pyrrolidine ring) | 8.04 | d | 8.40 |

| Ar-H (CF₃ ring) | 7.27 | t | J₁=7.26, J₂=8.80 |

| Ar-H (CF₃ ring) | 7.91 | t | J₁=5.60, J₂=8.40 |

| CH=CH (vinyl) | 7.63 | d | 15.60 |

| CH=CH (vinyl) | 7.84 | d | 15.20 |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| Pyrrolidine CH₂ | 25.42 |

| Pyrrolidine N-CH₂ | 47.80 |

| Aromatic & Vinyl C | 111.45, 116.18, 116.40, 122.83, 125.21, 131.23, 131.38, 132.35, 140.67, 151.31, 162.29 |

| C=O (chalcone) | 186.31 |

Biological Signaling Pathway

The pyrrolidine-chalcone derivatives function by inhibiting α-glucosidase, an enzyme located in the brush border of the small intestine. This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial hyperglycemia.

Case Study 2: Fused Pyrrolidine-2,5-dione Derivatives with Antimicrobial Properties

Another class of novel pyrrolidine derivatives involves the fusion of a pyrrolidine-2,5-dione (succinimide) ring to a dibenzobarrelene backbone.[6][7] These complex structures have been synthesized and evaluated for their antimicrobial activities.[6]

Experimental Workflow: Synthesis of Fused Pyrrolidine-2,5-dione

The synthesis is a multi-step process involving a cycloaddition, a condensation reaction, and finally a coupling reaction to produce the target azo-derivative.

Experimental Protocols

Synthesis of the N-Arylsuccinimide Precursor (Compound 5): The initial step involves a [4+2] cycloaddition between anthracene and maleic anhydride in refluxing xylene to form the intermediate anhydride.[6][8] This intermediate is then condensed with para-aminophenol to yield the N-arylsuccinimide derivative.[6]

Synthesis of the Azo Derivative (Compound 8): The synthesis of the final azo compound is a two-step process. First, aniline undergoes diazotization to form the corresponding diazonium ion. This ion is then coupled with the previously synthesized N-arylsuccinimide precursor (Compound 5) to yield the final azo compound with a reported yield of 67%.[6][7]

Spectroscopic Data Presentation

The following data corresponds to the N-arylsuccinimide precursor, Compound 5 .[6][8]

Table 4: FTIR and Mass Spectrometry Data

| Parameter | Value |

|---|---|

| FTIR νmax (cm⁻¹) | |

| C=O (imide) | 1776, 1709 |

| C=C (aromatic) | 1600, 1562 |

| C-N | 1273 |

| C-O | 1202 |

| Mass Spec (m/z) | |

| Molecular Formula | C₂₄H₁₇NO₃ |

| Deduced Molar Mass | 367 |

| Found [M+Na]⁺ | 390 (100%) |

| Found [2M+Na]⁺ | 757 (90%) |

Table 5: Selected ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon Type | Chemical Shift (δ ppm) |

|---|---|

| C=O (quaternary) | 177.9 |

| C-OH (quaternary) | 157.4 |

| C=C (quaternary) | 141.2, 138.8 |

| C-N (quaternary) | 122.7 |

| Protonated Benzenic C | 127.6, 127.1, 126.8, 125.1, 124.3, 115.9 |

| Benzylic C | 46.9, 45.8 |

Conclusion

The detailed spectroscopic analysis of novel pyrrolidine derivatives is fundamental to modern drug discovery. Techniques such as NMR, mass spectrometry, and FTIR provide unambiguous structural confirmation, which is the first critical step in establishing structure-activity relationships (SAR).[3] The case studies presented here illustrate how the combination of rational synthetic strategies and thorough spectroscopic characterization enables the development of new chemical entities with significant therapeutic potential, from managing metabolic disorders to combating microbial resistance.[5][6] This guide underscores the importance of these foundational analytical techniques for all professionals in the field of drug development.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in FDA-approved drugs highlights its significance as a privileged scaffold in medicinal chemistry. The conformational rigidity and diverse substitution patterns offered by the pyrrolidine core allow for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets. This in-depth technical guide provides a comprehensive review of the core modern synthetic methodologies for constructing the pyrrolidine ring, with a focus on strategies amenable to drug discovery and development. This guide is intended to serve as a valuable resource for researchers and scientists by providing not only a conceptual overview but also detailed experimental protocols and comparative data for key synthetic transformations.

[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrrolidine Synthesis

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, stands as one of the most powerful and versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[1] This atom-economical reaction allows for the rapid construction of the five-membered ring with the simultaneous formation of multiple stereocenters.[1]

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from a variety of precursors, including the decarboxylation of α-amino acids or the reaction of imines with a suitable activating agent.[2] These reactive intermediates then undergo a concerted or stepwise cycloaddition with a dipolarophile, typically an electron-deficient alkene, to furnish the pyrrolidine ring.[3]

General Workflow for Azomethine Ylide Generation and Cycloaddition

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Quantitative Data for [3+2] Cycloaddition Reactions

| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| 1 | Isatin and Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitriles | Refluxing ethanol | High | Not specified | Not applicable | [1] |

| 2 | Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Catalytic trifluoroacetic acid, continuous flow | Good | Not specified | Not applicable | [1] |

| 3 | Glycine | Aldehydes and Maleimides | - | 71-93 | >9:1 | Not applicable | [3] |

| 4 | N-aryl glycines | Alkenyl aldehyde | Intramolecular | Good | High | Not applicable | [1] |

Detailed Experimental Protocol: Iridium-Catalyzed Reductive Generation of Azomethine Ylides and [3+2] Cycloaddition

This protocol describes the synthesis of a functionalized pyrrolidine from a tertiary amide precursor via an iridium-catalyzed reductive generation of an azomethine ylide, followed by a [3+2] dipolar cycloaddition.[4]

Materials:

-

Tertiary amide precursor (1.0 equiv)

-

Dipolarophile (e.g., methyl acrylate, 1.5 equiv)

-

Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%)

-

Tetramethyldisiloxane (TMDS) (2.0 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add the tertiary amide precursor and Vaska's complex.

-

Add anhydrous toluene via syringe.

-

To the resulting solution, add triethylamine, the dipolarophile, and TMDS sequentially.

-

Seal the Schlenk tube and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired polysubstituted pyrrolidine.[4]

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has emerged as a powerful platform for the synthesis of pyrrolidines, offering novel and efficient pathways to this important heterocyclic core.[5] Catalysts based on palladium, copper, rhodium, and other metals enable a variety of transformations, including intramolecular C-H amination, carboamination, and cycloisomerization reactions.

Copper-Catalyzed Intramolecular C-H Amination

Copper-catalyzed intramolecular C-H amination provides a direct and atom-economical route to pyrrolidines by forming a C-N bond through the activation of a typically unreactive C-H bond.[5][6] These reactions often proceed via a nitrene intermediate or a concerted aminocupration pathway.

General Scheme for Copper-Catalyzed Intramolecular C-H Amination

Caption: Copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis.

Quantitative Data for Copper-Catalyzed Intramolecular C-H Amination

| Entry | Substrate | Catalyst | Oxidant/Conditions | Yield (%) | Reference |

| 1 | γ–Alkenyl N-arylsulfonamide | Copper(II) neodecanoate | Microwave heating | High | [6] |

| 2 | N-Fluoride amide | [TpiPr2Cu(NCMe)] | Toluene, heat | Good | [5] |

| 3 | γ-Alkenyl sulfonamide | Copper catalyst | - | High enantioselectivity | [7] |

Detailed Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination of N-Fluoride Amides

The following is a general procedure for the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination of N-fluoride amides.[5]

Materials:

-

N-Fluoride amide substrate (1.0 equiv)

-

[TpiPr2Cu(NCMe)] (precatalyst, 5 mol%)

-

Anhydrous toluene

Procedure:

-

In a glovebox, charge a screw-cap vial with the N-fluoride amide substrate and the copper precatalyst.

-

Add anhydrous toluene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the pyrrolidine product.[5]

Reductive Amination of Dicarbonyl Compounds

The reductive amination of 1,4-dicarbonyl compounds with primary amines is a classical yet highly effective method for the synthesis of N-substituted pyrrolidines.[8] This one-pot reaction typically involves the initial formation of a di-imine or an enamine intermediate, which is then reduced to the corresponding pyrrolidine. Modern variations of this reaction utilize advanced catalytic systems, such as iridium-catalyzed transfer hydrogenation, to achieve high yields and stereoselectivities under mild conditions.[8][9]

Logical Flow of Reductive Amination for Pyrrolidine Synthesis

Caption: Reductive amination of 1,4-dicarbonyl compounds.

Quantitative Data for Reductive Amination of Diketones

| Entry | Diketone | Amine | Catalyst/Reducing Agent | Solvent | Yield (%) | Reference |

| 1 | 2,5-Hexanedione | Aniline | Iridium catalyst (TC-2) / HCO₂H | Water | Good to excellent | [8][9] |

| 2 | 2,5-Hexanedione | Para-substituted anilines | Iridium catalyst (TC-2) / HCO₂H | Water | Moderate to excellent | [8] |

| 3 | 2,5-Dimethoxytetrahydrofuran | Anilines | Sodium borohydride / H₂SO₄ | Water/Methanol | Very good | [10] |

Detailed Experimental Protocol: Iridium-Catalyzed Successive Reductive Amination for N-Aryl-Substituted Pyrrolidines

This procedure describes the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines via iridium-catalyzed transfer hydrogenation.[8]

Materials:

-

1,4-Diketone (e.g., 2,5-hexanedione, 1.0 equiv)

-

Aniline (1.1 equiv)

-

Iridium catalyst TC-2 (1.0 mol%)

-

Formic acid (HCO₂H, 30.0 equiv)

-

Solvent (e.g., water, 2.0 mL)

Procedure:

-

To a dried 25.0 mL Schlenk tube, add the iridium catalyst, the 1,4-diketone, and the aniline.

-

Add the solvent and formic acid to the tube.

-

Stir the reaction mixture under air at 80 °C for 12 hours.

-

After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-aryl-substituted pyrrolidine.[8][11]

Synthesis from Amino Acids: Chiral Pool Approach

The use of readily available and enantiomerically pure amino acids, such as proline and 4-hydroxyproline, as starting materials provides an excellent platform for the synthesis of chiral, non-racemic pyrrolidine derivatives.[12][13] This "chiral pool" approach allows for the transfer of stereochemical information from the starting material to the final product, which is highly valuable in drug development.

Representative Transformations of Proline and 4-Hydroxyproline

Caption: Synthesis of chiral pyrrolidines from amino acids.

Quantitative Data for Synthesis from Amino Acids

| Entry | Starting Material | Key Transformation | Product | Yield (%) | Reference |

| 1 | L-Proline | Reduction with LiAlH₄ | (S)-Prolinol | High | [12] |

| 2 | Boc-protected trans-4-hydroxy-L-proline | TEMPO oxidation | Boc-protected ketoproline | High | [12] |

| 3 | 4-Hydroxyproline | Mesylation and substitution with potassium thioacetate | Thioacetate derivative | Good | [12] |

| 4 | Spirocyclic pyrrolidine | Base-mediated direct carboxylation with CO₂ | 5,5-Spiro-α-proline | 16-75 | [14] |

Detailed Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

This protocol outlines the reduction of L-proline to the corresponding amino alcohol, (S)-prolinol.[12]

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Diethyl ether

Procedure:

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an argon atmosphere, add L-proline portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting suspension and wash the solid residue with THF and diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude (S)-prolinol, which can be further purified by distillation or crystallization.

Signaling Pathways and Mechanisms of Action of Pyrrolidine-Containing Drugs

The pyrrolidine scaffold is a key component of numerous drugs that modulate a variety of biological pathways. Understanding the mechanism of action of these drugs is crucial for drug development and for designing new, more effective therapeutic agents.

Rocuronium Bromide: Neuromuscular Blockade

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the motor end-plate.[15][16][17] By blocking the binding of acetylcholine, it prevents depolarization of the muscle cell membrane, leading to muscle relaxation.[15][16]

Caption: Mechanism of action of Rocuronium Bromide.

Darifenacin: M3 Receptor Antagonism

Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[18][19][20] By blocking the action of acetylcholine at these receptors, particularly in the bladder, it reduces smooth muscle contraction and is used to treat overactive bladder.[21][22]

Caption: Mechanism of action of Darifenacin.

Avanafil: PDE5 Inhibition

Avanafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[23][24][25] By inhibiting PDE5, avanafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, and is used to treat erectile dysfunction.[26][27]

Caption: Mechanism of action of Avanafil.

Daclatasvir: HCV NS5A Inhibition

Daclatasvir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[28][29] By binding to NS5A, daclatasvir disrupts the HCV replication complex and interferes with virion assembly, thereby inhibiting viral replication.[30][31][32]

Caption: Mechanism of action of Daclatasvir.

Grazoprevir: HCV NS3/4A Protease Inhibition

Grazoprevir is an inhibitor of the HCV NS3/4A protease, a serine protease essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication.[33][34][35][36] By inhibiting this protease, grazoprevir blocks viral maturation and replication.[37]

Caption: Mechanism of action of Grazoprevir.

Conclusion

The synthesis of pyrrolidines remains a vibrant and evolving field of organic chemistry, driven by the continued importance of this heterocyclic core in drug discovery. The methodologies reviewed in this guide, from classic cycloadditions and reductive aminations to modern transition-metal-catalyzed reactions and chiral pool approaches, provide a powerful and diverse toolkit for accessing a wide range of substituted pyrrolidines. The inclusion of detailed experimental protocols and comparative quantitative data aims to facilitate the practical application of these methods in the laboratory. Furthermore, an understanding of the mechanisms by which pyrrolidine-containing drugs exert their therapeutic effects provides crucial insights for the design of future generations of medicines. As new catalytic systems and synthetic strategies continue to emerge, the ability to efficiently and selectively construct the pyrrolidine ring will undoubtedly remain a cornerstone of successful drug development programs.

References

- 1. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. iris.unife.it [iris.unife.it]

- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of Rocuronium Bromide? [synapse.patsnap.com]

- 17. Rocuronium bromide - Wikipedia [en.wikipedia.org]

- 18. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Blockage of Cholinergic Signaling via Muscarinic Acetylcholine Receptor 3 Inhibits Tumor Growth in Human Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. apexbt.com [apexbt.com]

- 24. go.drugbank.com [go.drugbank.com]

- 25. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 26. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 27. researchgate.net [researchgate.net]

- 28. go.drugbank.com [go.drugbank.com]

- 29. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]

- 30. pnas.org [pnas.org]

- 31. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 33. go.drugbank.com [go.drugbank.com]

- 34. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 35. immune-system-research.com [immune-system-research.com]

- 36. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

in situ generation of N-acyliminium ion for synthesis

An In-Depth Technical Guide to the In Situ Generation of N-Acyliminium Ions for Synthesis

Introduction

N-acyliminium ions are highly reactive cationic intermediates that have become powerful tools in synthetic organic chemistry.[1] Characterized by a carbonyl group adjacent to a positively charged iminium nitrogen, their electrophilicity is significantly enhanced compared to simple iminium ions.[2] This heightened reactivity allows them to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, even with weak nucleophiles.[2][3] They are particularly crucial in the stereoselective synthesis of nitrogen-containing heterocycles, which form the core of numerous natural products, pharmaceuticals, and agrochemicals.[4][5][6]

Due to their high reactivity, N-acyliminium ions are rarely, if ever, isolated.[2] Instead, they are generated in situ from stable precursors, immediately reacting with a nucleophile present in the reaction mixture. This transient nature is key to controlling their reactivity and achieving high levels of selectivity. This guide provides a comprehensive overview of the core methods for the in situ generation of N-acyliminium ions, their subsequent trapping by various nucleophiles, and their application in asymmetric synthesis, tailored for researchers in organic synthesis and drug development.

Core Concepts: Generation and Reactivity

The in situ formation of an N-acyliminium ion involves the generation of a leaving group at the α-position to the nitrogen of an amide or carbamate, followed by its departure, often promoted by an acid or catalyst. The resulting electrophile is then intercepted by an intra- or intermolecular nucleophile.

Methods for In Situ Generation of N-Acyliminium Ions

Several reliable methods exist to generate N-acyliminium ions from stable precursors. The choice of method often depends on the substrate, the desired reaction, and the required level of stereocontrol.

-

From α-Oxygenated Amides and Carbamates : This is one of the most common strategies. Precursors such as α-hydroxyamides, α-alkoxyamides, or hemiaminal ethers readily eliminate water or an alcohol under acidic conditions (Brønsted or Lewis acids) to form the N-acyliminium ion.[2][7] This method is widely used in the synthesis of alkaloids and other complex nitrogen heterocycles.[2] For instance, 3-hydroxyisoindolinones are pivotal scaffolds that easily generate N-acyliminium ions for the synthesis of heterocycles.[7]

-

From Reduction of Cyclic Imides : Cyclic imides can be reduced to the corresponding α-hydroxy lactams (hemiaminals) or, in the presence of an alcohol, α-alkoxy lactams.[2] These products serve as direct precursors for cyclic N-acyliminium ions.[2] Reagents like sodium borohydride in acidic media or lithium triethylborohydride are often employed for this regioselective reduction.[2][8]

-

From N-Acylation of Imines : The acylation of pre-formed imines with acid chlorides or anhydrides can generate N-acyliminium species.[2] This approach is straightforward but less common due to the potential instability of the imine starting materials.

-

Catalytic Asymmetric Methods : Modern synthetic chemistry has seen the rise of catalytic enantioselective methods for generating and trapping N-acyliminium ions.

-

Asymmetric Counteranion-Directed Catalysis (ACDC) : Strong and confined Brønsted acids, such as imidodiphosphorimidates (IDPis), can catalyze the formation of N-acyliminium ions from hemiaminal ethers.[9][10] The chiral counteranion pairs with the transient cation, effectively shielding one face and directing the nucleophilic attack with high enantioselectivity.[9]

-

Chiral Phosphoric Acid (CPA) Catalysis : Chiral phosphoric acids are effective Brønsted acid catalysts for enantioselective additions to in situ generated N-acyliminium ions, particularly in cyclization cascades.[11][12]

-

-

Photoredox and Electrochemical Methods : These methods offer mild and alternative approaches.

-

Visible-Light Photoredox Catalysis : Iminium ions can be generated from the oxidation of α-amino C-H bonds using a photoredox catalyst like Ru(bpy)₃²⁺ under visible light irradiation.[13]

-

Electrochemical Oxidation : The anodic oxidation of amides can selectively generate N-acyliminium ions, which can then react with electron-rich arenes in a Friedel-Crafts-type amidomethylation.[14]

-

Trapping of N-Acyliminium Ions: Synthesis of N-Heterocycles

The high electrophilicity of N-acyliminium ions allows them to be trapped by a wide variety of nucleophiles.[2] Intramolecular trapping is a particularly powerful strategy for the construction of complex polycyclic systems.

-

π-Nucleophiles (Alkenes, Arenes) : Intramolecular cyclizations involving π-nucleophiles are extensively used in alkaloid synthesis.[2] These reactions, often termed N-acyliminium ion cyclizations, can form pyrrolidines, piperidines, indolizidines, and spirocyclic systems.[2][15] A classic example is the N-acyl-Pictet–Spengler reaction for synthesizing tetrahydroisoquinolines.[14]

-

Enol Silanes : In a Mukaiyama-Mannich type reaction, enol silanes add to N-acyliminium ions to form β-amino carbonyl compounds. This reaction has been rendered highly enantioselective using chiral IDPi catalysts.[9][10]

-

Enamides : Enamides can serve as nucleophiles in intramolecular reactions to form medium-sized diaza-heterocycles.[16]

-

Organometallic Reagents : Reagents such as Grignards and organolithiums can add to N-acyliminium ion precursors, although side reactions can sometimes be an issue.[3][8]

Quantitative Data Overview

The efficiency and stereoselectivity of N-acyliminium ion reactions are highly dependent on the precursors, activators, and nucleophiles used. The following tables summarize representative quantitative data from the literature.

Table 1: Asymmetric Additions to In Situ Generated Cyclic N-Acyliminium Ions

| Catalyst/Method | Nucleophile | Ring Size | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | α-Fluoro(phenylsulfonyl)methane | 5 (Isoindolinone) | High | up to 50:1 | up to 99 | [11] |

| IDPi Organocatalyst | Silyl Ketene Acetal | 5 (Pyrrolidine) | 99 | >20:1 | 98 | [9] |

| IDPi Organocatalyst | Silyl Ketene Acetal | 6 (Piperidine) | 99 | >20:1 | 97 | [9] |

| Chiral Auxiliary (Oxazolidinone) | Silyl Ketene Acetal | Acyclic | 89 | >99:1 | >99 |[17] |

Table 2: N-Acyliminium Ion Cyclization Cascades

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Tryptamine + Enol Lactone | Tetracyclic Indole Alkaloid Core | 63-99 | 72-99 | [12] |

| Lewis Acid (TiCl₄) | Enamide Precursor | Pyrroloisoquinoline | Not specified | Not specified | [4] |

| Formic Acid | Amido-alkene | Erythrinane Skeleton | Not specified | Not applicable |[2] |

Experimental Protocols

Protocol 1: CPA-Catalyzed Asymmetric Addition to an In Situ Generated Isoindolinone N-Acyliminium Ion

This protocol is a representative example based on the work reported for the synthesis of sulfone-bearing isoindolinones.[11]

Materials:

-

3-Hydroxyisoindolinone precursor (1.0 equiv)

-

α-Fluoro(phenylsulfonyl)methane derivative (1.2 equiv)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (10 mol%)

-

4Å Molecular Sieves (activated)

-

Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

Procedure:

-

To an oven-dried reaction vial containing a magnetic stir bar and activated 4Å molecular sieves, add the 3-hydroxyisoindolinone precursor (e.g., 0.1 mmol, 1.0 equiv) and the CPA catalyst (0.01 mmol, 0.1 equiv).

-

Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous toluene (1.0 mL) via syringe.

-

Cool the mixture to the specified temperature (e.g., -20 °C).

-

Add the α-fluoro(phenylsulfonyl)methane nucleophile (0.12 mmol, 1.2 equiv) as a solution in anhydrous toluene.

-

Stir the reaction mixture at this temperature for the required time (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: IDPi-Catalyzed Enantioselective Addition of an Enol Silane to a Hemiaminal Ether

This protocol is adapted from the methodology for catalytic asymmetric additions to cyclic, aliphatic N-acyliminium ions.[9]

Procedure:

-

To a solution of the IDPi catalyst (e.g., 5 mol%) in an anhydrous, non-polar solvent (e.g., methylcyclohexane) under an inert atmosphere, add the hemiaminal methyl ether precursor (1.0 equiv).

-

Cool the solution to the optimal temperature (e.g., -78 °C).

-

Add the enol silane (e.g., silyl ketene acetal, 1.5 equiv) dropwise over several minutes.

-

Stir the reaction at this temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with a suitable quenching agent (e.g., a basic aqueous solution or by passing through a short plug of silica gel).

-

Warm the mixture to room temperature and perform a standard aqueous workup.

-

Dry the organic phase, concentrate, and purify the residue by flash chromatography to yield the α-substituted N-heterocycle.

-

Determine the yield and enantioselectivity of the purified product.

Conclusion

The in situ generation of N-acyliminium ions is a cornerstone of modern synthetic chemistry, providing a powerful and versatile platform for the construction of complex nitrogen-containing molecules.[18] The continuous development of novel precursors and, most importantly, sophisticated catalytic systems has overcome long-standing challenges in stereocontrol.[9] The ability to generate these highly reactive species under mild conditions using organocatalytic, photoredox, or electrochemical methods opens new avenues for innovation. For researchers in drug discovery and natural product synthesis, mastering these techniques is essential for accessing novel chemical space and developing efficient, stereoselective synthetic routes to biologically active compounds.

References

- 1. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pure.mpg.de [pure.mpg.de]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functionally Diverse Nucleophilic Trapping of Iminium Intermediates Generated Utilizing Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Search Results [beilstein-journals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Trapping of N-Acyliminium Ions with Enamides: An Approach to Medium-Sized Diaza-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Evaluation of 1-Acetyl-2-ethynylpyrrolidine as a Potential Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction: The search for novel anticancer agents is a cornerstone of modern pharmaceutical research.[1] Pyrrolidine and its derivatives represent a significant class of compounds, both synthetic and natural, that exhibit a wide range of pharmacological activities, including potent anticancer effects.[2][3] Similarly, molecules containing an acetylenic (ethynyl) group have been isolated from various natural sources and have demonstrated promising cytotoxic and antitumor properties.[4][5] The compound 1-Acetyl-2-ethynylpyrrolidine combines both the pyrrolidine scaffold and a reactive ethynyl group, making it a compelling candidate for evaluation as a novel anticancer agent.

These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of this compound's anticancer potential. The outlined experiments progress from initial cytotoxicity screening to the elucidation of its mechanism of action, including its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways.

Section 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effect on a panel of human cancer cell lines.[6] Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Experimental Protocol: Cell Viability (XTT Assay)

The XTT assay is advantageous as its resulting formazan product is water-soluble, eliminating the need for a solubilization step required in the MTT assay.

Materials:

-

This compound (AEP)

-

Human cancer cell lines (e.g., A549-lung, HCT116-colon, MCF-7-breast) and a non-cancerous cell line (e.g., HEK293-human embryonic kidney)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent

-

Electron coupling reagent (e.g., PMS - Phenazine Methosulfate)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of AEP in culture medium. After incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of AEP (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

XTT Reagent Preparation: Prepare the XTT/PMS solution immediately before use according to the manufacturer's instructions.

-

Assay: Add 50 µL of the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow XTT to an orange-colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.[9]

-

Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

The following table summarizes hypothetical IC₅₀ values for this compound (AEP) against various cell lines.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | 12.5 |

| HCT116 | Colorectal Carcinoma | 8.2 |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| HEK293 | Normal Kidney | > 100 |

Workflow Visualization

Caption: Workflow for assessing cytotoxicity using the XTT assay.

Section 2: Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[10] A widely used method to detect apoptosis is flow cytometry using dual staining with Annexin V and Propidium Iodide (PI).[11][12] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[11][13]

Experimental Protocol: Annexin V/PI Flow Cytometry Assay

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

This compound (AEP)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HCT116 cells in 6-well plates and grow to ~70% confluency. Treat the cells with AEP at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Combine all cells from each well.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately using a flow cytometer. Collect data for at least 10,000 events per sample.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

-

Data Presentation: Hypothetical Apoptosis Analysis

The table below shows the hypothetical distribution of HCT116 cells after a 24-hour treatment with AEP.

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Control | 95.1 | 2.5 | 2.4 |

| AEP (IC₅₀) | 60.3 | 25.4 | 14.3 |

| AEP (2x IC₅₀) | 25.7 | 48.9 | 25.4 |

Workflow Visualization

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

Section 3: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[15][16] Cell cycle distribution can be analyzed by flow cytometry after staining cellular DNA with propidium iodide (PI).[14] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[17]

Experimental Protocol: Cell Cycle Analysis by PI Staining

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

This compound (AEP)

-

Ice-cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HCT116 cells and treat with AEP at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvesting: Harvest the cells by trypsinization and wash once with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17][18] Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[14]

-

Washing: Centrifuge the fixed cells (at a higher speed than live cells) and wash twice with PBS to remove the ethanol.[17]

-

Staining: Resuspend the cell pellet in PI staining solution. The RNase A in the solution is crucial for degrading RNA to ensure that only DNA is stained.[14][18]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

-

Analysis: Analyze the samples by flow cytometry. Use a dot plot of PI-Area vs. PI-Width to exclude doublets and analyze the cell cycle distribution of the single-cell population.[18]

Data Presentation: Hypothetical Cell Cycle Distribution

The table presents hypothetical data on the cell cycle distribution of HCT116 cells following AEP treatment.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.2 | 30.5 | 14.3 |

| AEP (IC₅₀) | 40.1 | 25.3 | 34.6 |

| AEP (2x IC₅₀) | 28.9 | 15.1 | 56.0 |

Workflow Visualization

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Section 4: Molecular Mechanism Elucidation by Western Blotting

To understand the molecular mechanism underlying the observed apoptosis and cell cycle arrest, Western blotting can be used to analyze the expression levels of key regulatory proteins.[20][21] This technique allows for the detection of specific proteins involved in apoptosis (e.g., Caspase-3, Bcl-2 family) and cell cycle control (e.g., cyclins, CDKs).[20]

Experimental Protocol: Western Blotting

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., nitrocellulose membrane, transfer buffer)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p21, anti-Actin)